N,N'-hexane-1,6-diylbis(3-chloropropanamide)
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Overview
Description
N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine is a chemical compound with the molecular formula C12H22Cl2N2O2 It is a derivative of hexanediamine, where each amine group is substituted with a 3-chloropropionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H14N2+2ClCH2CH2COCl→C12H22Cl2N2O2+2HCl
Industrial Production Methods
Industrial production methods for N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 3-chloropropionyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 1,6-hexanediamine and 3-chloropropionic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: 1,6-hexanediamine and 3-chloropropionic acid.
Scientific Research Applications
N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules and the stabilization of protein structures.
Medicine: Explored for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine depends on its application. In biological systems, it can act as a cross-linking agent by forming covalent bonds with amino groups in proteins or other biomolecules. This cross-linking can stabilize protein structures or modify their activity. The molecular targets and pathways involved vary depending on the specific application and the nature of the biomolecules being modified.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-chloropropionyl)ethylenediamine
- N,N’-Bis(3-chloropropionyl)piperazine
- N,N’-Bis(3-chloropropionyl)diethylenetriamine
Uniqueness
N,N’-Bis(3-chloropropionyl)-1,6-hexanediamine is unique due to its specific structure, which provides distinct reactivity and properties compared to similar compounds. The length of the hexanediamine backbone and the presence of two 3-chloropropionyl groups confer unique steric and electronic characteristics, making it suitable for specific applications in synthesis and material science.
Properties
CAS No. |
54378-03-9 |
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Molecular Formula |
C12H22Cl2N2O2 |
Molecular Weight |
297.22 g/mol |
IUPAC Name |
3-chloro-N-[6-(3-chloropropanoylamino)hexyl]propanamide |
InChI |
InChI=1S/C12H22Cl2N2O2/c13-7-5-11(17)15-9-3-1-2-4-10-16-12(18)6-8-14/h1-10H2,(H,15,17)(H,16,18) |
InChI Key |
KYRIMKLUBAFBLV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCl)CCNC(=O)CCCl |
Origin of Product |
United States |
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